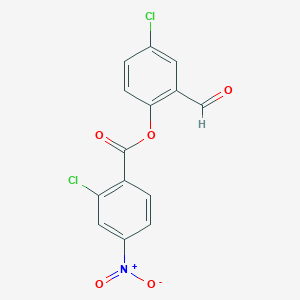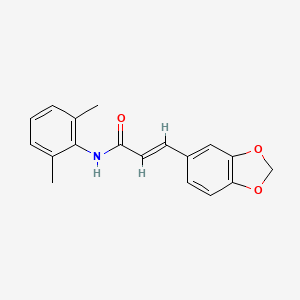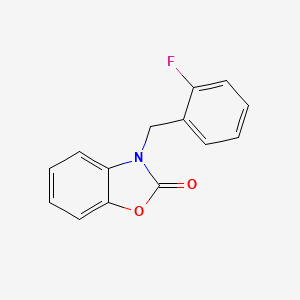![molecular formula C19H20N2O B5820676 N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide, also known as CEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of amides and has a molecular weight of 309.4 g/mol.
作用機序
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which has anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to reduce oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high yields. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide and to identify its potential therapeutic applications.
合成法
The synthesis of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide involves the reaction of 4-(cyanomethyl)benzonitrile with 3-(4-ethylphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-15-3-5-16(6-4-15)9-12-19(22)21-18-10-7-17(8-11-18)13-14-20/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYASWSHOWFVCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
